molecular formula C18H14ClN3O B1189216 4-chloro-N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide

4-chloro-N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide

Cat. No.: B1189216
M. Wt: 323.8g/mol
InChI Key: FVJIEPMBULCUGE-QJRDPUHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide typically involves the condensation of 4-chlorobenzohydrazide with an indole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction conditions, including temperature, time, and catalyst concentration, can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits monoamine oxidase and acetylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters and enhancing their availability in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases, where the regulation of neurotransmitter levels is crucial.

Comparison with Similar Compounds

4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide can be compared with other indole derivatives, such as:

The uniqueness of 4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8g/mol

IUPAC Name

4-chloro-N-[(E)-[(E)-3-(1H-indol-3-yl)prop-2-enylidene]amino]benzamide

InChI

InChI=1S/C18H14ClN3O/c19-15-9-7-13(8-10-15)18(23)22-21-11-3-4-14-12-20-17-6-2-1-5-16(14)17/h1-12,20H,(H,22,23)/b4-3+,21-11+

InChI Key

FVJIEPMBULCUGE-QJRDPUHFSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC=NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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